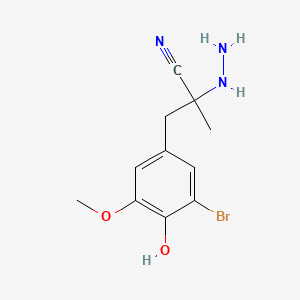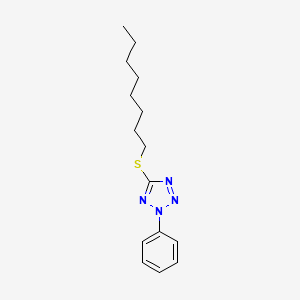
5-(Octylthio)-2-phenyl-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Octylthio)-2-phenyl-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The presence of the octylthio group and the phenyl group in this compound makes it unique and potentially useful in various applications, including pharmaceuticals, materials science, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octylthio)-2-phenyl-2H-tetrazole typically involves the reaction of 2-phenyl-2H-tetrazole with octylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution of the hydrogen atom on the tetrazole ring with the octylthio group. The reaction is typically conducted in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (around 60-80°C) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Octylthio)-2-phenyl-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the octylthio group, yielding 2-phenyl-2H-tetrazole, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or THF at low temperatures.
Substitution: Nitric acid, sulfuric acid, halogens; conducted under controlled temperatures and conditions specific to each reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-phenyl-2H-tetrazole.
Substitution: Nitrated, sulfonated, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
5-(Octylthio)-2-phenyl-2H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of 5-(Octylthio)-2-phenyl-2H-tetrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The octylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can participate in hydrogen bonding and other interactions with biological targets, contributing to its activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2H-tetrazole: Lacks the octylthio group, making it less lipophilic and potentially less effective in certain applications.
5-(Methylthio)-2-phenyl-2H-tetrazole: Contains a shorter alkylthio group, which may affect its solubility and reactivity.
5-(Butylthio)-2-phenyl-2H-tetrazole: Similar structure but with a shorter alkyl chain, potentially influencing its biological activity and material properties.
Uniqueness
5-(Octylthio)-2-phenyl-2H-tetrazole is unique due to the presence of the long octylthio group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature may make it more effective in applications requiring membrane penetration or specific hydrophobic interactions.
Propiedades
Fórmula molecular |
C15H22N4S |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
5-octylsulfanyl-2-phenyltetrazole |
InChI |
InChI=1S/C15H22N4S/c1-2-3-4-5-6-10-13-20-15-16-18-19(17-15)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 |
Clave InChI |
YHUSVMVLNYGAFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC1=NN(N=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


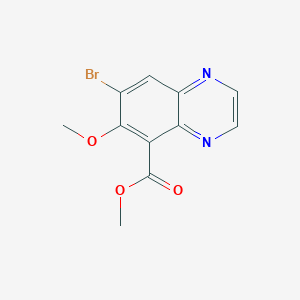
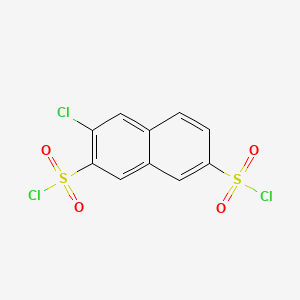
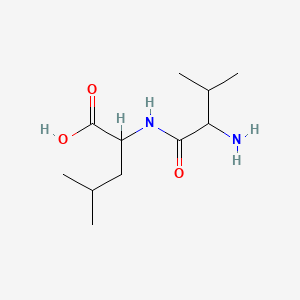
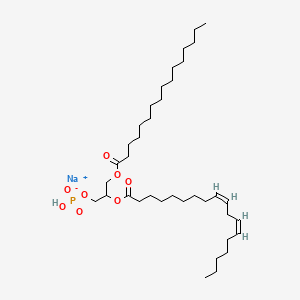
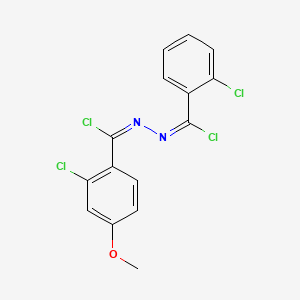
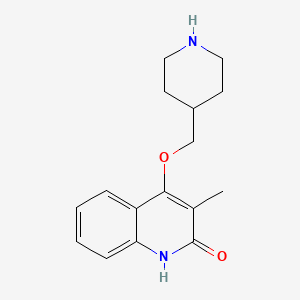
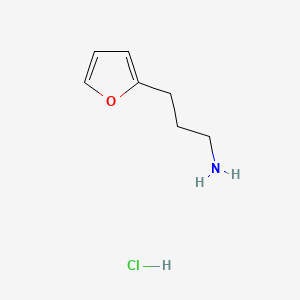
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
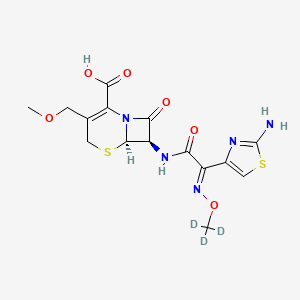
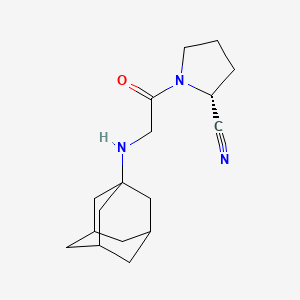
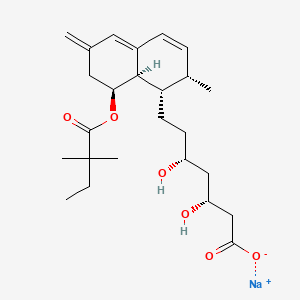
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
